[(3-chloropyridin-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine moiety and a methylamine group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropyridin-2-yl)methylamine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropyridin-2-amine with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of (3-chloropyridin-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and solvents like dichloromethane or ethanol.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired outcome and the nature of the substituents on the pyridine ring.
Major Products Formed
The major products formed from the reactions of (3-chloropyridin-2-yl)methylamine hydrochloride include N-alkyl and N-acyl derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
(3-chloropyridin-2-yl)methylamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-chloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial effects .
Comparison with Similar Compounds
(3-chloropyridin-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
3-chloropyridin-2-amine: Shares the chloropyridine moiety but lacks the methylamine group, resulting in different reactivity and applications.
N-[(6-chloropyridin-3-yl)methyl]methylamine: A closely related compound with similar structural features but different substitution patterns, leading to variations in chemical behavior and biological activity.
The uniqueness of (3-chloropyridin-2-yl)methylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2742660-26-8 |
---|---|
Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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